![molecular formula C8H15ClN6S2 B3153918 3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride CAS No. 76833-47-1](/img/structure/B3153918.png)
3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride
Descripción general
Descripción
3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride is a useful research compound. Its molecular formula is C8H15ClN6S2 and its molecular weight is 294.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
This compound is used as a reference standard in pharmaceutical testing . Reference standards are critical in ensuring the quality and safety of pharmaceutical products by providing a benchmark against which other substances can be compared.
Quality Control in Drug Manufacturing
The compound is an impurity of Famotidine , a drug used to treat conditions like ulcers and gastroesophageal reflux disease .
Research in Drug Stability
The presence of this impurity can affect the stability of Famotidine . Therefore, it can be used in research to study the stability of Famotidine under various conditions and improve its shelf life.
Development of Analytical Methods
This compound can be used in the development of analytical methods for the detection and quantification of impurities in Famotidine . This is important for regulatory compliance and ensuring the safety and efficacy of the drug.
Toxicology Studies
As an impurity, this compound could potentially have different toxicological properties than Famotidine . It can be used in toxicology studies to understand its effects and establish safe limits in pharmaceutical products.
Drug Design and Synthesis
Understanding the properties of this impurity can inform the design and synthesis of new drugs . By studying how this impurity forms during the synthesis of Famotidine, researchers can develop strategies to minimize its formation or design new compounds with improved properties.
Mecanismo De Acción
Target of Action
It is known as an impurity of famotidine , a drug that primarily targets the histamine H2-receptors located on the gastric parietal cells, inhibiting stomach acid production .
Result of Action
As an impurity of Famotidine, it may have some influence on the efficacy and safety of the drug .
Propiedades
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6S2.ClH/c9-6(10)1-2-15-3-5-4-16-8(13-5)14-7(11)12;/h4H,1-3H2,(H3,9,10)(H4,11,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWZLJVYMVGCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((2-((Diaminomethylene)amino)thiazol-4-yl)methyl)thio)propanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



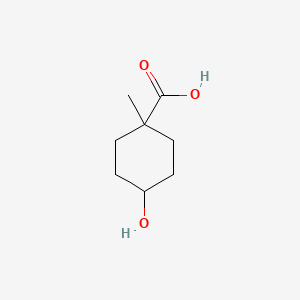
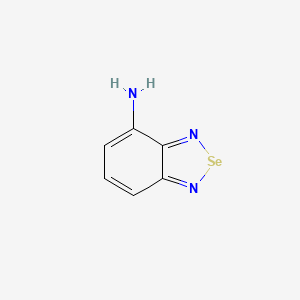
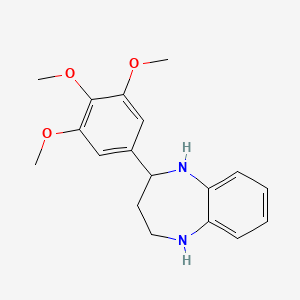



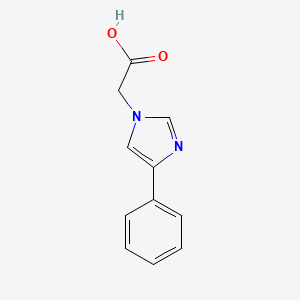

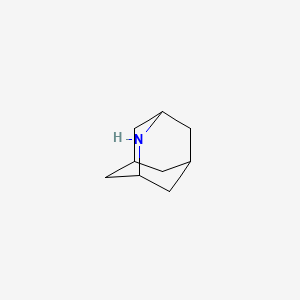

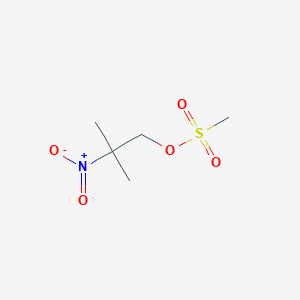
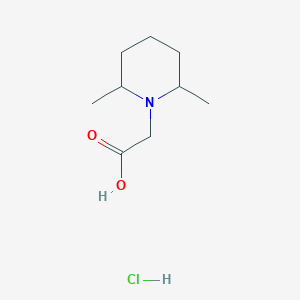
![[1]Benzothieno[2,3-d]pyrimidine, 2,4-dichloro-](/img/structure/B3153933.png)
